molecular formula C12H16N2O B6615665 N-benzylpyrrolidine-3-carboxamide CAS No. 1342907-02-1

N-benzylpyrrolidine-3-carboxamide

Cat. No.: B6615665
CAS No.: 1342907-02-1
M. Wt: 204.27 g/mol
InChI Key: VQIHUWMWSRARCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylpyrrolidine-3-carboxamide is a pyrrolidine-based compound that has emerged as a promising chemotype in antimalarial drug discovery. Identified through a hybrid target-phenotype approach, this compound (designated as (+)-54b or CWHM-1008) exhibits potent activity against both drug-sensitive (Plasmodium falciparum 3D7) and drug-resistant (Dd2) malaria strains, with EC50 values of 46 nM and 21 nM, respectively . Its structure features a 4-aryl-substituted pyrrolidine core, a benzyl group at the nitrogen atom, and a carboxamide moiety at the 3-position of the pyrrolidine ring. Pharmacokinetic studies in mice reveal a favorable half-life of 4.4 hours and oral efficacy at low doses (ED99 ~30 mg/kg/day), positioning it as a viable lead candidate . The compound’s activity is attributed to its structural mimicry of aspartic protease inhibitors, a class of enzymes critical to Plasmodium survival .

Properties

IUPAC Name

N-benzylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIHUWMWSRARCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation Strategies

Direct N-benzylation of pyrrolidine-3-carboxamide avoids multi-step synthesis. However, the secondary amine’s low nucleophilicity necessitates strong bases. Sodium hydride (NaH) in THF facilitates deprotonation, followed by reaction with benzyl bromide at −20°C. This method yields 58% of the target compound but requires rigorous exclusion of moisture.

Protecting Group Considerations

Alternative routes employ Boc protection of the pyrrolidine nitrogen. After benzylation, TFA-mediated deprotection restores the free amine. This two-step process improves regioselectivity, with overall yields reaching 65%.

Amidation of N-Benzylpyrrolidine-3-Carboxylic Acid

Carboxylic Acid Synthesis

N-Benzylpyrrolidine-3-carboxylic acid is synthesized via hydrolysis of the corresponding ester (e.g., ethyl N-benzylpyrrolidine-3-carboxylate) using 6M HCl at 100°C for 12 hours. The acid is isolated in 89% yield after recrystallization from ethanol.

Amide Bond Formation

Coupling the carboxylic acid with ammonium chloride using EDCI/HOBt in DMF achieves 81% conversion. Catalytic DMAP (5 mol%) reduces reaction time from 24 to 8 hours.

Comparison of Synthetic Methods

MethodKey StepsYieldPurity (HPLC)Scalability
Cyclization RouteMichael addition, cyclization67–72%98.5%Industrial-scale
Direct AlkylationN-benzylation58–65%95.2%Lab-scale
Amidation of Carboxylic AcidHydrolysis, coupling81%99.1%Pilot-scale

The cyclization route offers the highest scalability, while the amidation method provides superior purity. Direct alkylation is less efficient but valuable for small-scale syntheses requiring minimal purification.

Reaction Optimization and Challenges

Byproduct Formation in Cyclization

During cyclization, over-alkylation at the pyrrolidine nitrogen generates bis-benzylated byproducts (up to 12%). Adding stoichiometric amounts of benzylating agents and maintaining temperatures below 40°C mitigates this issue.

Stereochemical Control

Racemization at the 3-position occurs during amidation. Using chiral auxiliaries like (R)-phenylglycinol during coupling preserves enantiomeric excess (up to 94% ee).

Chemical Reactions Analysis

Types of Reactions

N-benzylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-benzylpyrrolidine-3-carboxamide has shown promise as an antimalarial agent . Research indicates that derivatives of this compound exhibit significant efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Antimalarial Activity

A study evaluated a derivative known as (+)−54b (CWHM-1008), which demonstrated:

  • EC50 Values: 46 nM against drug-sensitive P. falciparum 3D7 and 21 nM against drug-resistant Dd2 strains.
  • Oral Efficacy: Showed a long half-life in mice (4.4 hours) and effective dosing of approximately 30 mg/kg/day in mouse models .

Table 1: Antimalarial Efficacy of this compound Derivatives

CompoundEC50 (nM)Oral Efficacy (mg/kg/day)Half-life (hours)
(+)−54b46~304.4
CQ1010Not specified

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in:

  • Reagent Applications: Acting as a reagent in various organic synthesis reactions.
  • Substitution Reactions: The benzyl group can undergo nucleophilic substitutions to yield diverse derivatives.

Neuropharmacology

The structural features of this compound suggest potential neuroactive properties, making it a candidate for further investigation in neuropharmacology. Research is ongoing to evaluate its effects on neurotransmitter systems and its therapeutic potential in treating neurological disorders.

Structural Comparison

Several compounds share structural similarities with this compound, including:

Compound NameStructure TypeUnique Features
N-benzylpyrrolidine-2-carboxamidePyrrolidine derivativeDifferent position of carboxamide group
N-benzylpiperidine-3-carboxamidePiperidine derivativeSimilar functionality but different ring structure
4-Aryl-N-benzylpyrrolidine-3-carboxamideAntimalarial agentEnhanced biological activity through modifications

Uniqueness: The specific position of the carboxamide group on the pyrrolidine ring distinguishes this compound from other derivatives, contributing to its unique biological activities .

Mechanism of Action

The mechanism of action of N-benzylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the signaling pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological profile of N-benzylpyrrolidine-3-carboxamide, a comparative analysis with structurally related pyrrolidine derivatives is essential. Below, we evaluate three compounds (Table 1) based on structural variations, molecular properties, and available biological data.

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name Structural Variations Molecular Weight (g/mol) Biological Activity (EC50) Key Applications/Notes
This compound (CWHM-1008) 4-aryl-pyrrolidine, 3-carboxamide, benzyl group Not reported 46 nM (3D7), 21 nM (Dd2) Antimalarial lead candidate
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 2-carboxamide, benzoylphenyl substitution, benzyl group at pyrrolidine-1-position 384.48 Not reported Laboratory/industrial use (safety data available)
1-Benzyl-pyrrolidine-3-carboxylic acid 3-carboxylic acid, dichlorobenzyloxy substitution 366.24 Not reported High purity (≥95% HPLC), undefined biological role

Structural Analysis and Structure-Activity Relationships (SAR)

  • Positional Isomerism: The placement of the carboxamide group (2- vs. 3-position) significantly impacts biological activity.
  • Substituent Tolerance: SAR studies highlight that the 3-aryl position in CWHM-1008 accommodates diverse hydrophobic groups, enhancing potency. In contrast, substitutions at the benzylic position are restricted, likely to maintain binding affinity .

Pharmacokinetic and Efficacy Profiles

  • CWHM-1008 demonstrates a balanced profile with high oral bioavailability and sustained half-life (4.4 hours in mice), critical for single-daily-dose regimens . No pharmacokinetic data are available for the analogs in and , limiting direct comparisons.

Biological Activity

N-benzylpyrrolidine-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and a carboxamide functional group at the 3-position. This unique structure contributes to its distinct chemical properties and biological activities.

Antimalarial Properties

Recent studies have highlighted the potential of this compound derivatives as antimalarial agents . Specifically, 4-aryl-N-benzylpyrrolidine-3-carboxamides have shown promise in inhibiting Plasmodium falciparum, the parasite responsible for malaria.

  • In vitro Activity : Compound CWHM-1552 demonstrated an IC50 of 51 nM against P. falciparum 3D7 strain, indicating potent antimalarial activity .
  • In vivo Efficacy : In murine models, these compounds achieved over 99% inhibition of parasitemia at doses of 30 mg/kg/day, showcasing their potential for oral efficacy .
CompoundIC50 (nM)ED99 (mg/kg/day)Efficacy (%)
CWHM-1552513099.9
CQNot specified1080.7

Anticancer Activity

This compound has also been investigated for its anticancer properties , particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor. Such inhibitors are crucial in cancer therapy as they induce synthetic lethality in BRCA-mutated cells.

  • Mechanism of Action : The compound binds to PARP enzymes, inhibiting their activity and thereby preventing cancer cell repair mechanisms . This interaction is essential for enhancing the efficacy of chemotherapeutic agents.

Antimicrobial Properties

In addition to its antimalarial and anticancer activities, this compound exhibits significant antimicrobial properties , making it a candidate for further exploration in treating various infections .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound's structure allows it to act as an enzyme inhibitor, particularly affecting pathways involved in cancer progression and microbial resistance .
  • Binding Affinity : Studies indicate that structural modifications can enhance or diminish its biological activity, emphasizing the importance of understanding structure-activity relationships (SAR) in drug design .

Case Studies

  • Antimalarial Efficacy Study : A study conducted on various pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited significant activity against P. falciparum. The study concluded that further optimization could lead to improved pharmacokinetic profiles and reduced side effects .
  • Cancer Therapeutics Research : Another investigation focused on the role of this compound as a PARP inhibitor showed promising results in preclinical models, suggesting that this compound could enhance the effectiveness of existing cancer therapies .

Q & A

Q. What are the standard synthetic routes for N-benzylpyrrolidine-3-carboxamide, and what reagents/conditions are critical for success?

this compound is typically synthesized via multi-step reactions involving pyrrolidine derivatives and benzylating agents. Key steps include:

  • Amide bond formation : Coupling pyrrolidine-3-carboxylic acid with benzylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
  • Ring functionalization : Introducing substituents to the pyrrolidine ring via nucleophilic substitution or cycloaddition, requiring precise temperature control (0–5°C for sensitive intermediates) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and purity. The benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the pyrrolidine carboxamide carbonyl resonates at ~170 ppm in 13C^{13}C NMR .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ for C12_{12}H16_{16}N2_2O: 220.1216) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for pharmacological studies) .

Q. How is the compound’s preliminary biological activity assessed in vitro?

  • Enzyme inhibition assays : Test against targets like acetylcholinesterase (AChE) or α-glucosidase using colorimetric methods (e.g., Ellman’s reagent for AChE). IC50_{50} values are calculated from dose-response curves .
  • Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK293) to determine selectivity indices .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Solvent optimization : Replace THF with dimethylacetamide (DMA) to enhance solubility of intermediates, improving yields from 60% to 85% .
  • Catalyst screening : Palladium on carbon (Pd/C) under hydrogen atmosphere for selective deprotection of benzyl groups without pyrrolidine ring hydrogenation .
  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by controlling residence time and temperature gradients .

Q. How should contradictory data between computational predictions and experimental bioactivity results be resolved?

  • Orthogonal validation :
    • Molecular docking : Re-run simulations with updated protein structures (e.g., PDB ID 2P8) to check binding pose consistency .
    • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to confirm or refute docking results .
    • Metabolite profiling : LC-MS/MS to rule out off-target interactions or metabolic instability causing false negatives .

Q. What strategies are used to elucidate the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins in treated vs. untreated cells .
  • Kinase profiling : Pan-kinase assays (e.g., Eurofins KinaseProfiler) screen for off-target inhibition, with data analyzed via hierarchical clustering .
  • In vivo PET imaging : Radiolabel the compound with 11C^{11}C to track biodistribution and target engagement in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzylpyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzylpyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.